1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one
Description
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one (CAS: 1807049-10-0) is a halogenated aromatic ketone derivative with the molecular formula C₁₀H₁₁BrClNO and a molar mass of 276.56 g/mol. Key properties include a predicted density of 1.527 g/cm³, boiling point of 416.9±40.0 °C, and pKa of 1.31±0.10 . The compound features a brominated propanone backbone, a chloromethyl group at the 5-position, and an amino group at the 2-position of the phenyl ring. This structural configuration imparts unique reactivity and physicochemical properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
OYTWZUFSXYZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CCl)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the bromopropanone moiety into alcohols or alkanes.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Halogenated Arylpropanones
Compounds with bromo/chloro substituents and ketone functionalities share similarities in synthesis and reactivity:
Key Observations :
- Steric Effects : The chloromethyl group in the target compound introduces steric hindrance, which may reduce reaction rates in comparison to smaller substituents like methylsulfanyl .
- Crystallinity: Brominated enones, such as 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one, exhibit defined crystalline structures , whereas the target compound’s crystallinity remains unreported.
Ortho-Acylphenyl Derivatives
lists structurally related ortho-acylphenyl compounds (e.g., 1-(2-amino-5-chlorophenyl)ethanone, 1-(2-amino-5-bromophenyl)ethanone) . These lack the chloromethyl group but share the amino-ketone framework. Their synthesis typically involves Friedel-Crafts acylation or iodination followed by cross-coupling, differing from the target compound’s halogenation pathway .
Physicochemical and Reactivity Profiles
- Boiling Points: The target compound’s high predicted boiling point (416.9±40.0 °C) exceeds that of less halogenated analogs (e.g., 1-(2-amino-5-methylphenyl)ethanone), likely due to increased molecular weight and halogen-induced dipole interactions.
- Acidity: The pKa of 1.31 indicates moderate acidity, comparable to other brominated acetophenones but lower than non-halogenated analogs.
- Reactivity : The chloromethyl group may undergo nucleophilic substitution more readily than methyl or trifluoromethoxy groups, offering pathways for further functionalization .
Research Implications and Gaps
- Applications: The target compound’s dual halogen and amino groups suggest utility in drug discovery (e.g., kinase inhibitors) or polymer chemistry.
- Data Limitations : Key parameters like synthetic yields, crystallographic data, and spectral characterization (NMR, IR) for the target compound are absent in the evidence, highlighting areas for future research.
Biological Activity
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromopropanone moiety and an amino group, which play crucial roles in its interactions with biological targets. The structural formula can be represented as follows:
This unique combination of functional groups allows for various interactions with enzymes and receptors, potentially leading to inhibitory effects on their activities.
The biological activity of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one primarily arises from its ability to interact with molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound is believed to bind to active sites on enzymes, altering their conformation and inhibiting their activity. This interaction may influence critical metabolic pathways and signal transduction processes within cells.
- Protein Interactions : The amino group can form hydrogen bonds with proteins, while the bromopropanone moiety can participate in electrophilic reactions, leading to covalent bond formation.
Biological Activity
Research has demonstrated that 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one exhibits significant biological activity across various studies:
- Cytotoxicity : In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. For example, it has been tested against human childhood and adult acute lymphoblastic leukemia (CEM-13), demonstrating IC50 values in the sub-micromolar range .
- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells, acting in a dose-dependent manner. This suggests potential therapeutic applications in cancer treatment .
Table 1: Summary of Biological Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| CEM-13 | <0.5 | Cytotoxicity | |
| MCF-7 | 15.63 | Apoptosis Induction | |
| U-937 | <2 | Enzyme Inhibition |
Case Study: Enzyme Interaction
A detailed study explored the interaction of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one with a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, leading to alterations in cellular metabolism that could be beneficial in treating metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
